(E)-4-(Dimethylamino)-N-(4-pyridin-4-ylbutan-2-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(4-pyridin-4-ylbutan-2-yl)but-2-enamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
DMXAA works by activating the immune system and promoting the production of cytokines, which are proteins that help regulate the immune response. These cytokines can induce tumor cell death and prevent the growth of new blood vessels, thereby inhibiting the spread of cancer cells.
Biochemical and physiological effects:
DMXAA has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells, the production of cytokines, and the inhibition of tumor blood vessel growth. These effects are thought to be responsible for DMXAA's potential therapeutic benefits in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information on its mechanism of action and potential therapeutic benefits. However, DMXAA has also been shown to have limited efficacy in some clinical trials, which may limit its potential use in cancer treatment.
Zukünftige Richtungen
For research on DMXAA may include the development of new synthesis methods to improve the purity and quality of the compound, as well as the identification of new targets for its use in cancer treatment. Additionally, further clinical trials will be needed to determine the safety and efficacy of DMXAA in humans.
Synthesemethoden
DMXAA can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-pyridin-4-ylbutan-2-amine and dimethylformamide. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively in preclinical and clinical trials for its potential use in cancer treatment. Studies have shown that DMXAA can induce tumor cell death by activating the immune system and promoting the production of cytokines. DMXAA has also been shown to inhibit the growth of tumor blood vessels, which can prevent the spread of cancer cells.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-pyridin-4-ylbutan-2-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13(6-7-14-8-10-16-11-9-14)17-15(19)5-4-12-18(2)3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,17,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHKCXIXNBFKA-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=NC=C1)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=NC=C1)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.